4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the quinoline and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline and pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .
Scientific Research Applications
4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is unique due to its specific structural features and functional groups. Similar compounds include:
Properties
Molecular Formula |
C28H21Cl2N3O4 |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21Cl2N3O4/c29-18-9-5-16(6-10-18)23-15-22(32-33(23)24(34)13-14-25(35)36)27-26(17-7-11-19(30)12-8-17)20-3-1-2-4-21(20)31-28(27)37/h1-12,23H,13-15H2,(H,31,37)(H,35,36) |
InChI Key |
PXQFOMCFQUXMBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)Cl)C(=O)CCC(=O)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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